molecular formula C8H11BrN2O B1408288 5-Bromo-2-isopropoxy-4-methylpyrimidine CAS No. 1896867-78-9

5-Bromo-2-isopropoxy-4-methylpyrimidine

Cat. No.: B1408288
CAS No.: 1896867-78-9
M. Wt: 231.09 g/mol
InChI Key: VAWAMISTAORKHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-2-isopropoxy-4-methylpyrimidine typically involves the bromination of 2-isopropoxy-4-methylpyrimidine. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the 5th position . The reaction conditions, such as temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods are designed to maximize efficiency, minimize waste, and ensure consistent product quality. The use of advanced purification techniques, such as recrystallization and chromatography, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-2-isopropoxy-4-methylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides .

Mechanism of Action

The mechanism of action of 5-Bromo-2-isopropoxy-4-methylpyrimidine involves its interaction with specific molecular targets and pathways. The bromine atom and isopropoxy group play crucial roles in its reactivity and binding affinity to target molecules. The compound can inhibit or activate certain enzymes and receptors, leading to various biological effects . Detailed studies on its molecular targets and pathways are essential to understand its full mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Comparison

Compared to similar compounds, 5-Bromo-2-isopropoxy-4-methylpyrimidine is unique due to the presence of the isopropoxy group, which imparts distinct chemical and biological properties. This group enhances its solubility, reactivity, and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

5-bromo-4-methyl-2-propan-2-yloxypyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c1-5(2)12-8-10-4-7(9)6(3)11-8/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAWAMISTAORKHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC=C1Br)OC(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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